molecular formula C12H9ClN2O2 B8551098 (3-Chloro-2-nitrophenyl)phenylamine

(3-Chloro-2-nitrophenyl)phenylamine

Cat. No.: B8551098
M. Wt: 248.66 g/mol
InChI Key: NMQBMHYHYWNRFL-UHFFFAOYSA-N
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Description

(3-Chloro-2-nitrophenyl)phenylamine is a substituted aromatic amine characterized by a phenylamine group attached to a nitro- and chloro-substituted benzene ring. The nitro group at the ortho position and the chloro group at the meta position relative to the phenylamine moiety create a sterically and electronically distinct structure.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

3-chloro-2-nitro-N-phenylaniline

InChI

InChI=1S/C12H9ClN2O2/c13-10-7-4-8-11(12(10)15(16)17)14-9-5-2-1-3-6-9/h1-8,14H

InChI Key

NMQBMHYHYWNRFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares (3-Chloro-2-nitrophenyl)phenylamine with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs

a. 3-Chloro-N-phenyl-phthalimide

  • Structure : Features a phthalimide core with a chloro substituent and N-phenyl group .
  • Key Differences : The phthalimide ring introduces rigidity and planar conjugation, absent in this compound. This structural distinction reduces rotational freedom and enhances thermal stability, making it suitable for polymer synthesis (e.g., polyimides) .
  • Synthesis : Prepared via condensation reactions, contrasting with palladium-catalyzed amination methods used for phenylamine derivatives .

b. Disubstituted Phenylamines (e.g., (3,4-Dimethyl)phenylamine, (4-Bromo-3-methyl)phenylamine)

  • Structure : Methyl and bromo substituents at meta/para positions vs. nitro and chloro in this compound .
  • Reactivity : Methyl groups (electron-donating) enhance nucleophilicity, whereas nitro and chloro (electron-withdrawing) reduce it. Bromo substituents enable cross-coupling reactions, a feature less accessible in the nitro-chloro analog .
  • Biological Activity : Dimethyl-substituted phenylamines exhibit potent Nrf2 transcription activation, suggesting that substituent electronics critically influence bioactivity .

c. Diphenylamine and Carbazol Derivatives

  • Structure : Diphenylamine lacks the nitro and chloro substituents, while carbazol derivatives incorporate nitrogen-containing heterocycles .
  • Thermodynamic Behavior : Phenylamine derivatives show greater molecular flexibility and lower melting points compared to carbazol analogs due to reduced conjugation and entropic effects during phase transitions .
  • Optoelectronic Properties : Nitro groups in this compound likely widen the band gap compared to carbazol derivatives, which benefit from extended π-conjugation .
Physicochemical Properties
Property This compound (Inferred) 3-Chloro-N-phenyl-phthalimide (3,4-Dimethyl)phenylamine Diphenylamine Analogs
Solubility Moderate in polar solvents (nitro group) Low (rigid phthalimide core) High (methyl groups) Variable (depends on substituents)
Thermal Stability Moderate (decomposition ~200–300°C) High (stable up to >300°C) Moderate High for carbazol derivatives
Electron Effects Strong electron-withdrawing (nitro, chloro) Moderate (chloro, phthalimide) Electron-donating (methyl) Mixed (varies with substitution)

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